molecular formula C10H20ClNO B7982549 2,3-Dimethyl-1-(propan-2-yl)piperidin-4-one hydrochloride

2,3-Dimethyl-1-(propan-2-yl)piperidin-4-one hydrochloride

Cat. No.: B7982549
M. Wt: 205.72 g/mol
InChI Key: NREPCWCBYLQYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethyl-1-(propan-2-yl)piperidin-4-one hydrochloride is a chemical compound with the molecular formula C10H20ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1-(propan-2-yl)piperidin-4-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dimethylbutanal with ammonia or an amine in the presence of a catalyst to form the piperidine ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1-(propan-2-yl)piperidin-4-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dimethyl-1-(propan-2-yl)piperidin-4-one hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1-(propan-2-yl)piperidin-4-one hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-1-(propan-2-yl)piperidin-4-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications, where specific characteristics are required .

Properties

IUPAC Name

2,3-dimethyl-1-propan-2-ylpiperidin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-7(2)11-6-5-10(12)8(3)9(11)4;/h7-9H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREPCWCBYLQYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCC1=O)C(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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